2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide, also known as MPA or Methoxyphenyl Acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing the antimicrobial potential of such compounds. The research illustrates the broader context of synthesizing similar compounds, like 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide, and their potential antimicrobial applications. The compounds exhibited significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Radiosynthesis for PET Imaging
Dollé et al. (2008) discussed the radiosynthesis of a selective radioligand for imaging the translocator protein (18 kDa) with PET, using a pyrimidineacetamide derivative. This research indicates the potential use of compounds like this compound in the development of diagnostic tools and radioligands for medical imaging, particularly in PET scans (Dollé et al., 2008).
Structural Analysis and Chemical Behavior
Research by Trilleras et al. (2008) on the cyanoacetylation of pyrimidines leading to various hydrogen-bonded structures demonstrates the intricate chemical behavior and structural diversity achievable with pyrimidine derivatives. This work sheds light on the fundamental chemical properties and potential applications of such compounds in material science and molecular engineering (Trilleras et al., 2008).
properties
IUPAC Name |
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-10(2)17-15(16)19(14(9)21)8-13(20)18-11-4-6-12(22-3)7-5-11/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQGOYJNFKNMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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